1H-Benzimidazol-6-ol, 2-bromo- 1H-Benzimidazol-6-ol, 2-bromo-
Brand Name: Vulcanchem
CAS No.:
VCID: VC20229142
InChI: InChI=1S/C7H5BrN2O/c8-7-9-5-2-1-4(11)3-6(5)10-7/h1-3,11H,(H,9,10)
SMILES:
Molecular Formula: C7H5BrN2O
Molecular Weight: 213.03 g/mol

1H-Benzimidazol-6-ol, 2-bromo-

CAS No.:

Cat. No.: VC20229142

Molecular Formula: C7H5BrN2O

Molecular Weight: 213.03 g/mol

* For research use only. Not for human or veterinary use.

1H-Benzimidazol-6-ol, 2-bromo- -

Specification

Molecular Formula C7H5BrN2O
Molecular Weight 213.03 g/mol
IUPAC Name 2-bromo-3H-benzimidazol-5-ol
Standard InChI InChI=1S/C7H5BrN2O/c8-7-9-5-2-1-4(11)3-6(5)10-7/h1-3,11H,(H,9,10)
Standard InChI Key YCVZCDDESBVARI-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=C1O)NC(=N2)Br

Introduction

Structural and Molecular Characteristics

Core Structure and Substitution Patterns

Benzimidazoles consist of a benzene ring fused to an imidazole ring, with the nitrogen atoms at positions 1 and 3 of the imidazole moiety. In 2-bromo-1H-benzimidazol-6-ol, the bromine substituent occupies position 2 of the benzimidazole scaffold, while the hydroxyl group is located at position 6 of the benzene ring (Figure 1). This substitution pattern confers distinct electronic and steric properties, influencing reactivity and intermolecular interactions .

Molecular Formula: C7H5BrN2O\text{C}_7\text{H}_5\text{BrN}_2\text{O}
Molecular Weight: 229.03 g/mol (calculated from isotopic composition).
IUPAC Name: 2-Bromo-1H-benzimidazol-6-ol.

Synthetic Routes and Optimization Strategies

Cyclization of o-Phenylenediamine Derivatives

A common benzimidazole synthesis involves cyclocondensation of o-phenylenediamine with carboxylic acid derivatives. For 2-bromo-1H-benzimidazol-6-ol, a plausible route begins with 4-amino-3-nitrophenol:

  • Reduction: Catalytic hydrogenation of 4-amino-3-nitrophenol yields 3,4-diaminophenol.

  • Bromination: Selective bromination at position 2 using phosphorus oxybromide (POBr3\text{POBr}_3) in anhydrous conditions .

  • Cyclization: Treatment with formic acid or triethyl orthoformate facilitates ring closure to form the benzimidazole core .

Key Reaction:

3,4-Diaminophenol+POBr32-Bromo-3,4-diaminophenolHCOOH2-Bromo-1H-benzimidazol-6-ol\text{3,4-Diaminophenol} + \text{POBr}_3 \rightarrow \text{2-Bromo-3,4-diaminophenol} \xrightarrow{\text{HCOOH}} \text{2-Bromo-1H-benzimidazol-6-ol}

Alternative Pathways via Intermediate Protection

To prevent hydroxyl group oxidation during bromination, protective strategies may employ acetyl or benzyl groups:

  • Protection: 3,4-Diaminophenol is acetylated using acetic anhydride.

  • Bromination and Cyclization: Subsequent bromination and cyclization steps proceed as above.

  • Deprotection: Alkaline hydrolysis removes acetyl groups, yielding the target compound .

Yield Optimization:

  • Use of microwave-assisted synthesis reduces reaction times (30–60 minutes vs. 12–24 hours conventionally) .

  • Solvent systems such as DMF or NMP enhance solubility of intermediates .

Physicochemical Properties and Stability

Thermodynamic and Solubility Profiles

  • Melting Point: Estimated 220230C220–230^\circ \text{C} (decomposition observed in analogous compounds) .

  • Solubility: Moderately soluble in polar aprotic solvents (DMSO, DMF); limited solubility in water (<1mg/mL<1 \, \text{mg/mL}) due to aromaticity and hydrogen-bonding capacity .

  • logP: Predicted 2.12.52.1–2.5, indicating moderate lipophilicity suitable for membrane permeability .

Industrial and Materials Science Applications

Coordination Chemistry

The hydroxyl and imidazole nitrogen atoms enable chelation of metal ions. Potential uses include:

  • Catalysis: As ligands in palladium-catalyzed cross-coupling reactions .

  • Materials Science: Incorporation into metal-organic frameworks (MOFs) for gas storage or sensing .

Photophysical Properties

Bromine’s heavy atom effect may enhance intersystem crossing, making the compound a candidate for:

  • Organic Light-Emitting Diodes (OLEDs): As a triplet-state emitter.

  • Fluorescent Probes: pH-dependent emission due to hydroxyl protonation .

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